
5-Hydroxy-6,7,4'-trimethoxyisoflavone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Hydroxy-6,7,4’-trimethoxyisoflavone: is a naturally occurring isoflavone, a type of flavonoid, which is predominantly found in plants. Isoflavones are known for their diverse biological activities and are often studied for their potential health benefits. This compound, in particular, has been identified in various plant species and is noted for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-6,7,4’-trimethoxyisoflavone typically involves the methylation of hydroxyl groups on the isoflavone backbone. One common method includes the use of methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods: Industrial production of this compound can be achieved through biotechnological methods, including the use of genetically engineered microorganisms that can produce isoflavones through fermentation processes. This method is advantageous as it can be more environmentally friendly and cost-effective compared to traditional chemical synthesis .
化学反应分析
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Thiols, amines, bases like sodium hydroxide or potassium carbonate.
Major Products: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original isoflavone structure .
科学研究应用
Chemistry: In chemistry, 5-Hydroxy-6,7,4’-trimethoxyisoflavone is studied for its potential as a precursor in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it a valuable compound in synthetic organic chemistry .
Biology: Biologically, this compound has been shown to exhibit significant anti-inflammatory and antimicrobial properties. It has been studied for its ability to inhibit the production of pro-inflammatory cytokines and its potential use in treating inflammatory diseases .
Medicine: In medicine, 5-Hydroxy-6,7,4’-trimethoxyisoflavone is being explored for its potential therapeutic applications, including its use as an anti-cancer agent. Studies have shown that it can induce apoptosis in cancer cells and inhibit tumor growth .
Industry: Industrially, this compound can be used in the development of natural health products and supplements due to its bioactive properties. It is also being investigated for its potential use in agricultural applications as a natural pesticide .
作用机制
The mechanism of action of 5-Hydroxy-6,7,4’-trimethoxyisoflavone involves its interaction with various molecular targets and pathways. It has been shown to inhibit the activity of enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the inflammatory response. By inhibiting these enzymes, the compound can reduce the production of pro-inflammatory mediators such as prostaglandins and nitric oxide .
Additionally, this compound can induce apoptosis in cancer cells by activating caspase-3, a key enzyme in the apoptotic pathway. This leads to the cleavage of poly (ADP-ribose) polymerase (PARP) and the subsequent death of cancer cells .
相似化合物的比较
5,7,4’-Trimethoxyflavone: Another flavonoid with similar structural features but lacking the hydroxyl group at the 5-position.
7-Hydroxy-4’,5,6-trimethoxyisoflavone: Similar structure but with a hydroxyl group at the 7-position instead of the 5-position.
5,6-Dimethoxy-2’,3’-methylenedioxyisoflavone: Contains methylenedioxy groups instead of methoxy groups.
Uniqueness: 5-Hydroxy-6,7,4’-trimethoxyisoflavone is unique due to its specific arrangement of hydroxyl and methoxy groups, which contribute to its distinct biological activities. Its ability to inhibit specific enzymes and induce apoptosis in cancer cells sets it apart from other similar compounds .
属性
IUPAC Name |
5-hydroxy-6,7-dimethoxy-3-(4-methoxyphenyl)chromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O6/c1-21-11-6-4-10(5-7-11)12-9-24-13-8-14(22-2)18(23-3)17(20)15(13)16(12)19/h4-9,20H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPAFRCVVAONVFD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=COC3=CC(=C(C(=C3C2=O)O)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
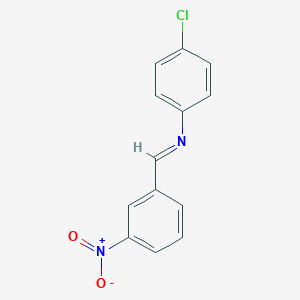
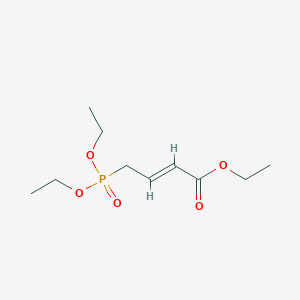
![7-Chloro-7,12-dihydrobenzo[c]phenarsazine](/img/structure/B80616.png)

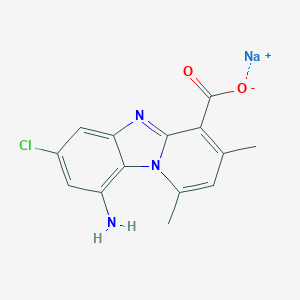
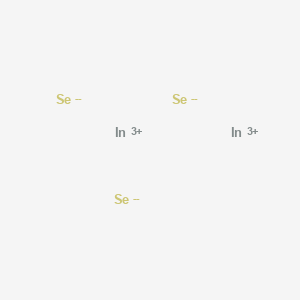
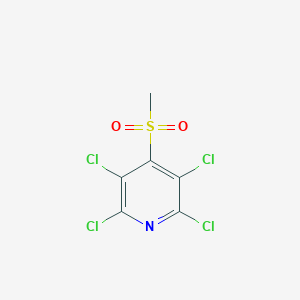
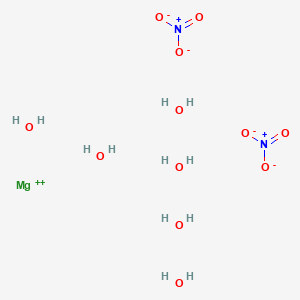
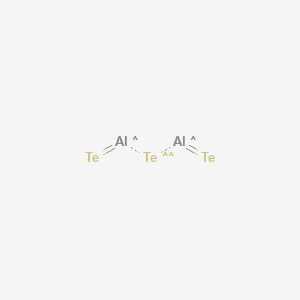
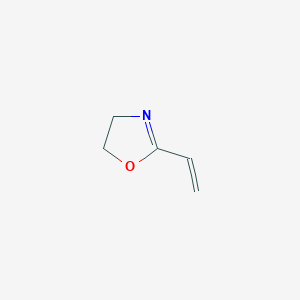
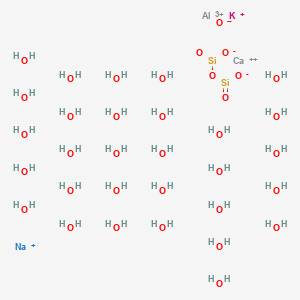
![Bicyclo[2.2.1]hept-5-en-2-ol](/img/structure/B80641.png)
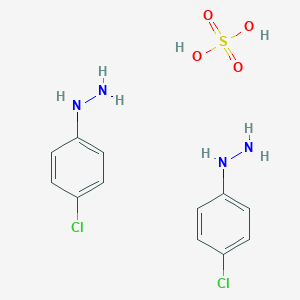
![4'-Fluoro-[1,1'-biphenyl]-3-amine](/img/structure/B80646.png)
